molecular formula C6H9O6Ru B3029605 Ruthenium(III) acetate CAS No. 72196-32-8

Ruthenium(III) acetate

Cat. No. B3029605
CAS RN: 72196-32-8
M. Wt: 278.2 g/mol
InChI Key: OJLCQGGSMYKWEK-UHFFFAOYSA-K
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Description

Ruthenium(III) acetate is a chemical compound that has been extensively studied due to its interesting properties and potential applications. It is known to form various complexes with different ligands, which can be utilized in catalysis, sensing, and bio-imaging applications.

Synthesis Analysis

The synthesis of this compound complexes can be achieved through different methods. For instance, monodisperse ruthenium nanoparticles can be prepared by the reduction of RuCl3 in 1,2-propanediol, with the mean particle size being controlled by the reduction temperature and acetate ion concentration . Additionally, ruthenium(III) complexes with N,N'-bis(salicylidene)ethylenediamine and (E)-2-((pyridine-2-yl)methyleneamino)benzoic acid have been synthesized and characterized by various analytical techniques . These complexes have been shown to act as chemosensors for the selective recognition of acetate ions.

Molecular Structure Analysis

The molecular structure of this compound complexes has been elucidated using techniques such as X-ray diffraction analysis. For example, a trinuclear ruthenium acetate compound has been characterized as Ru3O(O2CCH3)6(PPh3)3, revealing no direct metal-metal interaction and an equilateral triangle of ruthenium atoms bridged by acetate groups . Single-crystal X-ray diffraction studies have also been employed to determine the structure of dinuclear tris(acetylacetonato)ruthenium(III) complexes .

Chemical Reactions Analysis

This compound complexes participate in various chemical reactions. They have been used as homogeneous catalysts in the hydrolysis of sodium borohydride , and in the acetylation of phenols, alcohols, and amines under neat conditions . Furthermore, ruthenium(III) catalyzed oxidation of 1-phenylethanol and substituted 1-phenylethanols by phenyliodosoacetate has been studied, suggesting a mechanism involving the formation of a complex between Ru(III) and the oxidant .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound complexes are influenced by their molecular structure and the environment. For instance, XPS and XAS studies have shown that ruthenium nanoparticles capped with acetate ions exhibit superficial oxidation and a Ru-Ru coordination number smaller than the bulk value . The electrochemical properties of dinuclear tris(acetylacetonato)ruthenium(III) complexes have been investigated, revealing one-electron reduction and oxidation waves and providing insights into their mixed-valence states . The behavior of ruthenium(III) in acetic acid solutions has also been explored, indicating the formation of various hydrated and acetate-substituted complexes .

Scientific Research Applications

Chemosensor for Selective Recognition of Acetate

A study by Hernández et al. (2017) demonstrated the use of a ruthenium(III) complex derived from N,N′-bis(salicylidene)ethylenediamine as a chemosensor for selectively detecting acetate ions. This complex shows potential in selective detection and bio-imaging applications due to its ability to recognize acetate ions without interference from other anions (Hernández et al., 2017).

Catalysis of Hydration Reactions

Ruthenium(III) chloride, a related compound, has been reported by Halpern, James, and Kemp (1961) as an effective catalyst for the hydration of acetylenic compounds. This research highlights the catalytic properties of Ruthenium(III) in facilitating chemical transformations (Halpern, James, & Kemp, 1961).

Catalytic Oxidation Studies

Vijayasri et al. (1985) explored the Ruthenium(III)-catalyzed oxidation of 1-phenylethanol and its derivatives. This study provides insights into the catalytic oxidation mechanisms and the potential utility of Ruthenium(III) complexes in organic syntheses (Vijayasri, Rajaram, & Kuriacose, 1985).

Investigation of Mixed-Valence Complexes

Research by Ikeda, Shimizu, and Satô (1982) focused on a Ruthenium(IV)-Ruthenium(III) dimer, which was obtained from the reaction of Aqua(ethylenediaminetetraacetato)ruthenium(III) with chlorate ions. This study contributes to the understanding of mixed-valence complexes involving Ruthenium (Ikeda, Shimizu, & Satô, 1982).

Ruthenium Nanoparticles Research

Chakroune et al. (2005) prepared monodisperse ruthenium nanoparticles and conducted extensive studies on their properties using HRTEM, XPS, and XANES techniques. These nanoparticles, with varied environmental coatings, show promise in various applications due to their unique structural and chemical properties (Chakroune et al., 2005).

Catalytic Detection Method Development

A study by Zhiliang and Chen-zhen (1993) reported a novel catalytic reaction-oscillopolarographic method for detecting Ruthenium, which demonstrates the potential use of Ruthenium(III) complexes in sensitive analytical methods (Zhiliang & Chen-zhen, 1993).

Applications in Optoelectronics

Fantacci and De Angelis (2011) reviewed computational investigations of Ruthenium(II) and Iridium(III) polypyridyl complexes, including those involving Ruthenium, for applications in optoelectronics like energy conversion and light-emitting devices (Fantacci & De Angelis, 2011).

Mechanism of Action

Target of Action

Ruthenium(III) acetate primarily targets cancer cells . It selectively accumulates in tumor cells via interaction with transferrin receptors . Transferrin receptors play a crucial role in the cellular uptake of iron, which is essential for cell growth and proliferation .

Mode of Action

This compound interacts with its targets through a series of complex biochemical reactions. It is activated by reduction from inactive Ru(III) to active Ru(II) in the more hypoxic and acidic tumor microenvironment . This complex can interact with plasma proteins, particularly with serum albumin and transferrin, and/or bind nucleic acids . The interaction with DNA is different from that of platinum owing to special ligand geometries .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to inhibit lactate production and trans-plasma-membrane electron transport (TPMET) activity, which are key components of the glycolytic pathway . This inhibition is dependent on the cancer cell’s aggressiveness and the concentration of the complex .

Pharmacokinetics

It is known that the compound’s bioavailability and pharmacokinetic properties can be enhanced when incorporated into suitable nanocarriers .

Result of Action

The result of this compound’s action is the induction of cell death in cancer cells . During the interaction of the complexes with the cancer cell line, reactive oxygen species are released intracellularly, which could indicate that they are involved in cell apoptosis . Moreover, it has been found to display high cytotoxic activity against certain cancer cells .

Action Environment

The action of this compound is influenced by environmental factors. Its activation is favored in the more hypoxic and acidic tumor microenvironment . Furthermore, the stability of the complexes in solution can be determined by detailed kinetic studies of the hydrolysis of the complexes in the pH range 5–8 .

Safety and Hazards

Ruthenium(III) acetate is considered hazardous. It may cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection .

Future Directions

Ruthenium-based materials have received increasing attention due to their desirable properties for applications ranging from catalysis to photonics, energy, and biomedicine . Future research directions include engineering the phase of metal nanocrystals while simultaneously attaining shape-controlled synthesis .

properties

IUPAC Name

ruthenium(3+);triacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H4O2.Ru/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLCQGGSMYKWEK-UHFFFAOYSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Ru+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9O6Ru
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30564943
Record name Ruthenium(3+) triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72196-32-8
Record name Ruthenium(3+) triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Rutheniumacetat
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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